molecular formula C18H20ClNO3 B5434684 N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B5434684
M. Wt: 333.8 g/mol
InChI Key: CQFOQBMWYHOOKB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide is an organic compound that features both chlorophenoxy and methoxyphenyl groups

Preparation Methods

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 4-methoxybenzaldehyde.

    Formation of Intermediate: 4-chlorophenol is reacted with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. Concurrently, 4-methoxybenzaldehyde is converted to 3-(4-methoxyphenyl)propanoic acid through a series of reactions.

    Amidation Reaction: The intermediate 2-(4-chlorophenoxy)ethanol is then reacted with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Chemical Reactions Analysis

N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the amide group to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide can be compared with similar compounds such as:

    N-[2-(4-chlorophenoxy)ethyl]-3-(4-hydroxyphenyl)propanamide: This compound differs by having a hydroxy group instead of a methoxy group, which can influence its reactivity and biological activity.

    N-[2-(4-bromophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide: The presence of a bromine atom instead of chlorine can affect the compound’s chemical properties and its interactions with biological targets.

These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their influence on the compound’s behavior in various applications.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-22-16-7-2-14(3-8-16)4-11-18(21)20-12-13-23-17-9-5-15(19)6-10-17/h2-3,5-10H,4,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFOQBMWYHOOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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